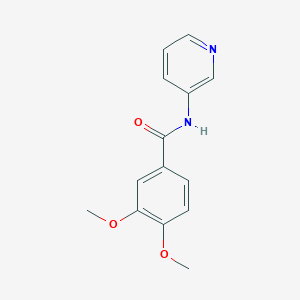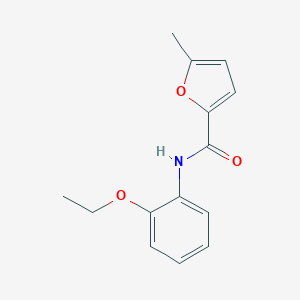
N-(2-ethoxyphenyl)-5-methylfuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethoxyphenyl)-5-methylfuran-2-carboxamide is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of an ethoxyphenyl group attached to a furan ring, which is further substituted with a methyl group and an amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-5-methylfuran-2-carboxamide typically involves the reaction of 2-ethoxyaniline with 5-methyl-2-furoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-5-methylfuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of furan-2,5-dicarboxylic acid derivatives.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Electrophilic reagents like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: N-(2-ethoxyphenyl)-5-methyl-2-furylamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Studied for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-5-methylfuran-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyphenyl)-5-methyl-2-furamide: Similar structure but with a methoxy group instead of an ethoxy group.
N-(2-ethoxyphenyl)-2-furamide: Lacks the methyl group on the furan ring.
N-(2-ethoxyphenyl)-5-methyl-2-thiophenamide: Contains a thiophene ring instead of a furan ring.
Uniqueness
N-(2-ethoxyphenyl)-5-methylfuran-2-carboxamide is unique due to the specific combination of the ethoxyphenyl group, the methyl-substituted furan ring, and the amide functional group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H15NO3 |
|---|---|
Molecular Weight |
245.27g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-5-methylfuran-2-carboxamide |
InChI |
InChI=1S/C14H15NO3/c1-3-17-12-7-5-4-6-11(12)15-14(16)13-9-8-10(2)18-13/h4-9H,3H2,1-2H3,(H,15,16) |
InChI Key |
VIQGUIIKAGURBP-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC=C(O2)C |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC=C(O2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


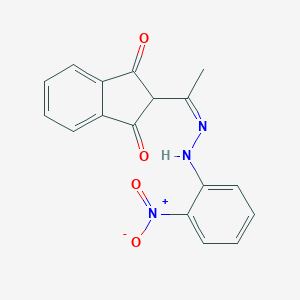
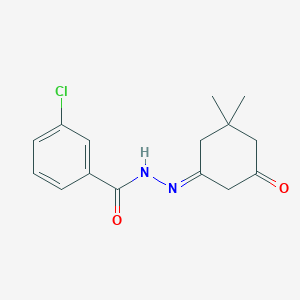
![N'-[(5-bromo-2-furyl)methylene]-2-{3-nitrophenoxy}acetohydrazide](/img/structure/B388424.png)
![2-[({10-[(PYRIDIN-2-YLSULFANYL)METHYL]ANTHRACEN-9-YL}METHYL)SULFANYL]PYRIDINE](/img/structure/B388425.png)
![1-METHYL-5-{[(2E)-3-(4-NITROPHENYL)PROP-2-EN-1-YL]SULFANYL}-1H-1,2,3,4-TETRAZOLE](/img/structure/B388427.png)
![N-{3-chloro-4-[(4-chloronaphthalen-1-yl)oxy]phenyl}thiophene-2-carboxamide](/img/structure/B388428.png)
![N'~1~,N'~4~-bis[1-(3-bromophenyl)ethylidene]succinohydrazide](/img/structure/B388429.png)
![2-({7-AMINO-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-3-YL}SULFANYL)-N-(4-ETHYLPHENYL)ACETAMIDE](/img/structure/B388431.png)
![4-(2,4-dichlorophenoxy)-N-[4-(2,4-dichlorophenoxy)butanoyl]-N-(4H-1,2,4-triazol-4-yl)butanamide](/img/structure/B388433.png)
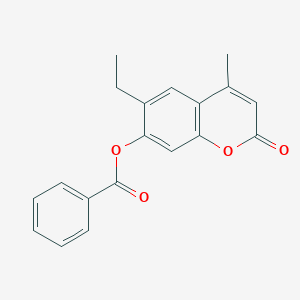
![5-[4-(allyloxy)-3-iodo-5-methoxybenzylidene]-1-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B388437.png)
![(2E)-6-ACETYL-2-{[5-(3,4-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-5-(4-METHOXYPHENYL)-7-METHYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-ONE](/img/structure/B388438.png)
![ethyl 2-[5-bromo-4-(diethylamino)-2-methoxybenzylidene]-5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B388441.png)
